molecular formula C14H12ClFN2O B7454240 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B7454240
M. Wt: 278.71 g/mol
InChI Key: RKODERYMFWTWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain and inflammation signaling pathways.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide is a competitive inhibitor of TRPV1, which binds to the channel's intracellular side and prevents its activation by various stimuli. This compound has been shown to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells and attenuate TRPV1-mediated pain and inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibition of TRPV1, without affecting other TRP channels or ion channels. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and low toxicity. This compound has been shown to have a half-life of around 6 hours in rats and to be metabolized by cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments, such as its high selectivity for TRPV1, good pharmacokinetic properties, and availability of commercial sources. This compound can be used in various in vitro and in vivo assays to study TRPV1 function and its role in pain and inflammation. However, this compound has some limitations, such as its low solubility in water and its potential off-target effects at high concentrations.

Future Directions

For 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide research include:
- Further optimization of this compound structure and pharmacokinetic properties to improve its efficacy and safety.
- Investigation of this compound's effects in other pain and inflammation-related diseases, such as cancer pain, migraine, and arthritis.
- Study of this compound's effects on TRPV1 function in other tissues, such as the skin, gut, and respiratory system.
- Investigation of this compound's effects on other TRP channels and ion channels, to identify potential off-target effects and interactions.
- Development of this compound analogs and derivatives with improved selectivity and efficacy for TRPV1 inhibition.

Synthesis Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetylpyridine, followed by the reaction with methylamine. The final product is obtained through purification and crystallization processes. The yield of this compound synthesis is around 30-40%, and the purity can reach up to 98%.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in pain and inflammation-related diseases. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, acid, capsaicin, and inflammatory mediators. TRPV1 plays a crucial role in nociceptive signaling, and its overactivation has been implicated in chronic pain conditions, such as neuropathic pain, inflammatory pain, and cancer pain.
This compound has been shown to inhibit TRPV1 activation in vitro and in vivo, leading to the attenuation of pain and inflammation. This compound has been tested in various animal models of pain and inflammation, such as formalin-induced pain, carrageenan-induced paw edema, and neuropathic pain models. This compound has also been shown to have anti-inflammatory effects in models of acute lung injury and colitis.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-4-3-7-17-14(9)18-13(19)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKODERYMFWTWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.